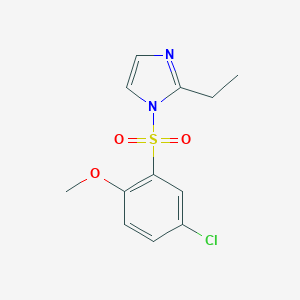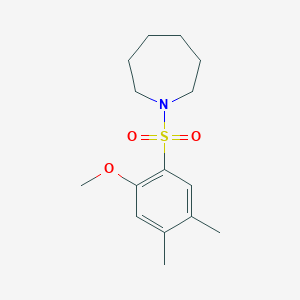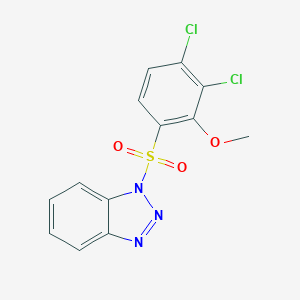
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a dichloromethoxyphenyl ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloro-2-methoxyaniline and benzotriazole.
Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step forms the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is then coupled with benzotriazole under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The dichloromethoxyphenyl ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the molecule.
Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and benzotriazole-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
作用機序
The mechanism by which 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The benzotriazole moiety can participate in coordination with metal ions or other reactive species, influencing the compound’s overall reactivity and stability.
類似化合物との比較
1-(4,5-Dichloro-2-methoxyphenyl)sulfonylbenzotriazole: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-Dichlorophenyl)sulfonylbenzotriazole: Lacks the methoxy group, affecting its reactivity and solubility.
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylimidazole: Contains an imidazole ring instead of benzotriazole, altering its chemical properties.
Uniqueness: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both dichloro and methoxy substituents on the phenyl ring, along with the sulfonyl and benzotriazole moieties, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3S/c1-21-13-11(7-6-8(14)12(13)15)22(19,20)18-10-5-3-2-4-9(10)16-17-18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOCBNONDHULHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345227.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345228.png)
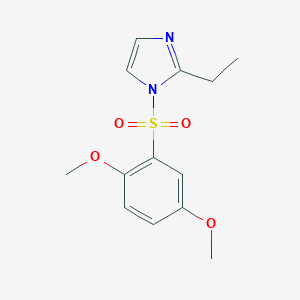
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345231.png)
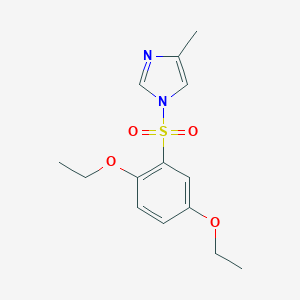
![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)

